

Wilfornine A: Analytical Standards and Reference Materials - Application Notes and Protocols

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Compound of Interest

Compound Name: Wilfornine A

Cat. No.: B1250706

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Introduction

Wilfornine A is a complex macrocyclic alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii, which has a long history in traditional Chinese medicine. This document provides detailed application notes and protocols for the analytical characterization of **Wilfornine A**, intended to support researchers in quality control, pharmacokinetic studies, and drug development. The methodologies described are based on established analytical techniques and provide a framework for the accurate and precise quantification of **Wilfornine A**.

Wilfornine A Analytical Standards

High-purity **Wilfornine A** analytical standards are essential for the accurate identification and quantification of this compound in various matrices. These standards are typically supplied by specialized chemical companies and should be accompanied by a comprehensive Certificate of Analysis (CoA).

Certificate of Analysis (Example)

A Certificate of Analysis for a **Wilfornine A** reference standard provides critical information regarding its identity, purity, and physical properties. While a specific CoA for **Wilfornine A** was

not found in the public domain, a representative example is provided below. Researchers should always refer to the CoA provided by their specific supplier.

Table 1: Example Certificate of Analysis for **Wilfornine A**

Parameter	Specification	Result	Method
Identity			
CAS Number	345954-00-9	Conforms	---
Molecular Formula	C45H51NO20	Conforms	---
Molecular Weight	925.89 g/mol	925.88 g/mol	Mass Spectrometry
Appearance	White to off-white powder	Conforms	Visual Inspection
¹ H NMR	Conforms to structure	Conforms	NMR Spectroscopy
Purity			
Purity by HPLC	≥ 95%	98.7%	HPLC-UV
Loss on Drying	≤ 1.0%	0.3%	Gravimetric
Residue on Ignition	≤ 0.1%	<0.1%	USP <281>
Physical Properties			
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Conforms	Visual Inspection
Melting Point	Not Determined	Not Determined	---
Storage			
Recommended	2-8°C, protect from light	---	---

Disclaimer: This is an example Certificate of Analysis. Actual values may vary between lots and suppliers. Always refer to the documentation provided with your analytical standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol outlines a general method for the quantitative analysis of **Wilfornine A** using HPLC with UV detection. This method is suitable for determining the purity of a reference standard and for quantifying **Wilfornine A** in simple matrices.

2.1.1. Materials and Reagents

- **Wilfornine A** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Methanol (HPLC grade)

2.1.2. Instrumentation

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

2.1.3. Chromatographic Conditions (Starting Point)

Parameter	Condition
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile
Gradient	0-20 min: 30-70% B 20-25 min: 70-90% B 25-30 min: 90% B 30-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	10 µL

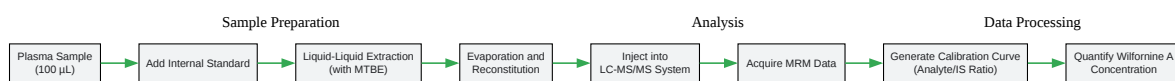
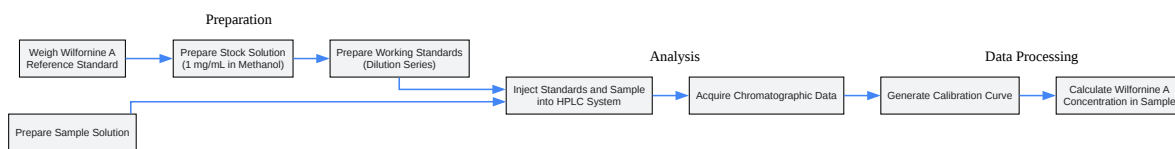
2.1.4. Standard and Sample Preparation

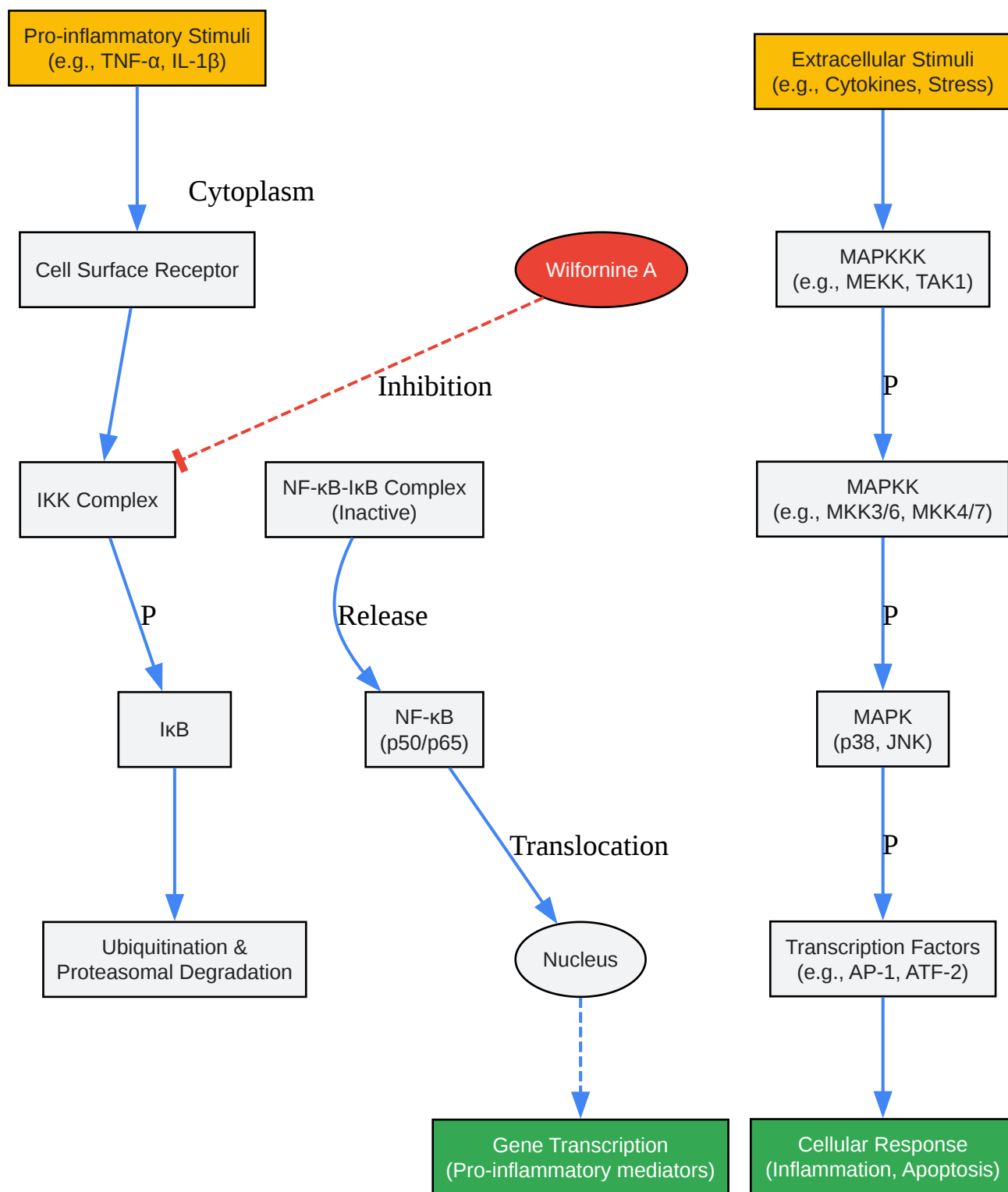
- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of **Wilfornine A** reference standard and dissolve it in 10 mL of methanol.
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dissolve the sample containing **Wilfornine A** in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

2.1.5. Analysis and Data Interpretation

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solution.
- Determine the concentration of **Wilfornine A** in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis of **Wilfornine A**





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